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[City, State] – [Date] – New data on the kinase inhibitor Lartesertib (M4076) demonstrates its

high potency and selectivity for Ataxia telangiectasia-mutated (ATM) kinase, a critical regulator

of the DNA damage response (DDR). This comprehensive guide provides a detailed

comparison of Lartesertib's activity against its primary target and structurally related kinases,

offering valuable insights for researchers and drug development professionals in oncology.

Lartesertib is an orally bioavailable, ATP-competitive inhibitor of ATM kinase with a sub-

nanomolar potency.[1][2] Its mechanism of action involves binding to ATM, thereby preventing

the activation of DNA damage checkpoints and disrupting DNA repair processes. This leads to

the accumulation of DNA damage and subsequent apoptosis in tumor cells, making it a

promising agent for sensitizing cancer cells to chemo- and radiotherapy.[2]

Kinase Inhibition Profile of Lartesertib
To evaluate the specificity of Lartesertib, its inhibitory activity was assessed against ATM and

other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, which share

structural homology. This family includes Ataxia telangiectasia and Rad3-related (ATR), DNA-

dependent protein kinase (DNA-PKcs), and the mammalian target of rapamycin (mTOR).
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The following table summarizes the half-maximal inhibitory concentration (IC50) values of

Lartesertib against these key kinases.

Kinase Target
Lartesertib (M4076)
IC50

Fold Selectivity vs.
ATM

Reference
Compound (KU-
55933) IC50

ATM 0.2 nM 1 13 nM

DNA-PKcs 12 nM 60 2,500 nM

ATR
>30,000 nM (Cellular

Assay)
>150,000 >100,000 nM

PI3Kα
9,000 nM (Cellular

Assay)
45,000 16,600 nM

mTOR Not explicitly reported - 9,300 nM

Data for Lartesertib (M4076) was obtained from preclinical studies. The IC50 for ATM and

DNA-PKcs are from biochemical assays, while the values for ATR and PI3Kα are from cellular

assays. Data for the reference compound KU-55933 is provided for comparative purposes.

The data clearly indicates Lartesertib's exceptional selectivity for ATM. Notably, it demonstrates

a 60-fold higher potency for ATM compared to the closely related DNA-PKcs. Furthermore,

cellular assays revealed that Lartesertib does not significantly inhibit ATR signaling at

concentrations up to 30 µM, highlighting a vast selectivity window. While a direct biochemical

IC50 for Lartesertib against mTOR was not found in the reviewed literature, the high IC50

against the related PI3Kα suggests a similarly favorable selectivity profile.

Experimental Methodologies
The following protocols were employed to determine the kinase inhibition profile of Lartesertib.

In Vitro Biochemical Kinase Assay
The potency of Lartesertib against ATM and DNA-PKcs was determined using a radiometric

kinase assay.
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Protocol:

Recombinant human ATM or DNA-PKcs kinase was incubated with a specific peptide

substrate.

The kinase reaction was initiated by the addition of [γ-33P]ATP.

The reaction mixture was incubated at room temperature for a defined period.

The reaction was stopped, and the phosphorylated substrate was captured on a filter

membrane.

The amount of incorporated radioactivity was quantified using a scintillation counter.

IC50 values were calculated by measuring the concentration of Lartesertib required to inhibit

50% of the kinase activity.

Cellular Assays for Kinase Specificity
The selectivity of Lartesertib within a cellular context was evaluated by monitoring the

phosphorylation of downstream targets of the PIKK family kinases.

Protocol:

Cancer cell lines (e.g., HT29 for ATR/CHK1 and PC3 for PI3K/AKT signaling) were treated

with varying concentrations of Lartesertib.

For ATR-CHK1 pathway analysis, cells were exposed to a DNA damaging agent to induce

ATR activation.

Following treatment, whole-cell lysates were prepared.

The phosphorylation status of key downstream targets (e.g., CHK1 for ATR and AKT for

PI3K) was assessed by Western blotting using phospho-specific antibodies.

The concentration of Lartesertib at which phosphorylation was inhibited by 50% was

determined to be the cellular IC50 value.
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Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental approach, the following diagrams

have been generated.
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ATM Signaling Pathway and Lartesertib's Point of Intervention.
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Experimental Workflow for Assessing Kinase Inhibitor Specificity.

Conclusion
The available preclinical data strongly support Lartesertib as a highly potent and selective

inhibitor of ATM kinase. Its superior selectivity against other PIKK family members, particularly

ATR and DNA-PKcs, suggests a lower potential for off-target effects, which is a desirable

characteristic for targeted cancer therapies. This specificity profile, combined with its oral

bioavailability, positions Lartesertib as a promising candidate for further clinical development in

combination with DNA-damaging agents to enhance anti-tumor efficacy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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